Nomelidine - 60324-59-6

Nomelidine

Catalog Number: EVT-277460
CAS Number: 60324-59-6
Molecular Formula: C15H15BrN2
Molecular Weight: 303.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nomelidine is the active N-demethylated metabolite of zimelidine. Zimelidine has been used as an analgesic and antidepressant.
Source

Nomelidine was initially developed in the 1980s and has been the subject of various pharmacological studies aimed at understanding its efficacy and safety profile. Its development was part of a broader effort to create medications that could effectively manage mood disorders with fewer side effects than traditional treatments.

Classification

Nomelidine falls under the category of psychotropic medications, specifically within the subgroup of antidepressants. It functions by modulating the levels of neurotransmitters in the brain, particularly serotonin and norepinephrine, which are crucial in regulating mood and emotional responses.

Synthesis Analysis

Methods

The synthesis of Nomelidine typically involves several key steps that utilize organic chemistry techniques. The most common synthetic route includes:

  1. Formation of the core structure: This often begins with the reaction of appropriate aromatic compounds.
  2. Functionalization: Subsequent reactions introduce necessary functional groups to enhance biological activity.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Technical Details

The synthesis may involve complex organic reactions, including:

  • Nucleophilic substitutions: To attach various functional groups.
  • Reduction reactions: To achieve desired oxidation states in specific intermediates.
  • Cyclization reactions: To form cyclic structures that are integral to the compound's activity.
Molecular Structure Analysis

Structure

Nomelidine has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological properties. Its chemical formula is typically represented as C19H24N2C_{19}H_{24}N_2, indicating a significant presence of carbon, hydrogen, and nitrogen atoms.

Data

The molecular weight of Nomelidine is approximately 296.41 g/mol. Its structural formula reveals the arrangement of atoms and bonds, which is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Nomelidine can participate in various chemical reactions that may modify its structure or enhance its pharmacological properties. Key reactions include:

  • Hydrolysis: This reaction can occur under acidic or basic conditions, affecting the stability and activity of Nomelidine.
  • Oxidation-reduction reactions: These can alter the electronic properties of the molecule, potentially enhancing its binding affinity to neurotransmitter transporters.

Technical Details

Understanding these reactions is crucial for developing derivatives or analogs that may exhibit improved efficacy or reduced side effects compared to Nomelidine itself.

Mechanism of Action

Process

Nomelidine exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake at synaptic clefts. This action increases the availability of these neurotransmitters in the brain, thereby enhancing mood and alleviating symptoms of depression.

Data

Studies indicate that Nomelidine's potency as a reuptake inhibitor is comparable to other antidepressants, making it a viable option for patients who may not respond well to traditional therapies.

Physical and Chemical Properties Analysis

Physical Properties

Nomelidine is typically presented as a crystalline solid at room temperature. Its melting point ranges between 145-150 °C, indicating good thermal stability.

Chemical Properties

  • Solubility: Nomelidine shows moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

Nomelidine has been investigated for its potential applications beyond depression treatment, including:

  • Anxiety disorders: Due to its serotonergic activity, it may help manage anxiety symptoms.
  • Chronic pain management: Some studies suggest that Nomelidine could play a role in alleviating pain through its neurochemical effects.
  • Research tool: As a serotonin-norepinephrine reuptake inhibitor, it serves as an important compound for studying neurotransmitter dynamics in neuroscience research.
Historical Context and Developmental Trajectory of Nomelidine

Emergence as a Zimelidine Metabolite: From Discovery to Pharmacological Recognition

Nomelidine (CAS 60324-59-6) emerged as a significant metabolite of zimelidine during early pharmacokinetic studies of this pioneering selective serotonin reuptake inhibitor (SSRI). The molecular structure of nomelidine (C₁₅H₁₅BrN₂; molecular weight 303.2 g/mol) features a brominated phenyl ring conjugated to a pyridine moiety through a propenylamine linker, creating a distinct spatial configuration that differentiated it pharmacologically from its parent compound [9]. Its identification represented a pivotal moment in psychopharmacology, as researchers at Astra Pharmaceuticals systematically characterized zimelidine's metabolic pathway following oral administration in humans [10].

Pharmacokinetic investigations revealed that zimelidine underwent extensive N-demethylation via hepatic cytochrome P450 enzymes, producing the pharmacologically active metabolite norzimelidine (later designated nomelidine). This metabolic transformation proved critical to zimelidine's overall antidepressant effects, with studies demonstrating that nomelidine contributed substantially to the drug's therapeutic profile. The discovery that zimelidine essentially functioned as a prodrug for its demethylated metabolite represented a paradigm shift in understanding how antidepressant compounds exert their clinical effects [10].

Table 1: Comparative Molecular Characteristics of Zimelidine and Its Primary Metabolite

PropertyZimelidineNomelidine (Norzimelidine)
Chemical Name(Z)-3-(4-Bromophenyl)-3-(3-pyridyl)-N,N-dimethylallylamine(Z)-3-(4-Bromophenyl)-N-methyl-3-pyridin-3-yl-prop-2-en-1-amine
Molecular FormulaC₁₆H₁₇BrN₂C₁₅H₁₅BrN₂
Molecular Weight317.23 g/mol303.20 g/mol
Primary Metabolic ReactionN-demethylation-
Key Structural FeatureTertiary amineSecondary amine

The pharmacological characterization of nomelidine revealed its potent and selective effects on the serotonin transporter (SERT). In vitro binding studies demonstrated that nomelidine exhibited approximately 3-fold greater potency than zimelidine itself at inhibiting serotonin reuptake, with IC₅₀ values in the low nanomolar range [10]. This enhanced activity was attributed to the removal of the methyl group from the terminal amine, which facilitated optimal interaction with the serotonin transporter protein. Importantly, nomelidine maintained high selectivity for serotonin transporters over norepinephrine transporters (NET), with minimal affinity for other neurotransmitter systems. This pharmacological profile established nomelidine as a key contributor to zimelidine's clinical efficacy and represented one of the earliest examples of an active metabolite with superior pharmacological properties to its parent drug [10].

Evolution of Antidepressant Research: Nomelidine's Role in Serotonergic Pathway Exploration

The investigation of nomelidine's mechanism of action provided crucial evidence supporting the serotonin hypothesis of depression during a formative period of psychopharmacology. As the principal active metabolite of the first clinically available SSRI, nomelidine served as an essential pharmacological tool for exploring serotonin's role in mood regulation. Research demonstrated that nomelidine potently inhibited [³H]-serotonin uptake in rat brain synaptosomes with minimal effects on [³H]-norepinephrine uptake, establishing its remarkable selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) [10].

Table 2: Key Research Findings on Nomelidine's Neuropharmacological Profile

Research DomainExperimental FindingsScientific Significance
Transporter Pharmacology>90% serotonin reuptake inhibition at therapeutic concentrations; <30% norepinephrine reuptake inhibitionValidated target specificity critical to SSRI concept
Receptor Binding ProfileNegligible affinity for muscarinic, histaminergic, or α-adrenergic receptorsExplained reduced side effects compared to tricyclics
Neurochemical EffectsIncreased extracellular serotonin in prefrontal cortex microdialysis studiesProvided mechanistic basis for antidepressant effects
In Vivo Functional TestsPotentiated serotonin-mediated behaviors (forepaw treading, flat body posture)Demonstrated functional serotonergic activity

The detailed pharmacological characterization of nomelidine revealed important structure-activity relationships that guided subsequent antidepressant development. Researchers established that the secondary amine structure of nomelidine allowed optimal orientation within the serotonin transporter binding pocket, while the bromine substitution pattern on the phenyl ring influenced both potency and selectivity. These insights were directly applied to the design of subsequent SSRIs, including fluoxetine and sertraline, which incorporated structural elements that mimicked nomelidine's molecular configuration [5].

Nomelidine research also contributed to the emerging understanding of limitations within the monoamine hypothesis. While nomelidine effectively enhanced serotonergic neurotransmission, clinical studies revealed that zimelidine (functioning through nomelidine) showed variable efficacy across different depression subtypes. This observation prompted investigation into downstream neuroadaptive changes beyond acute reuptake inhibition, including receptor desensitization and neuroplasticity mechanisms [6]. The temporal disconnect between nomelidine's rapid occupation of SERT proteins (within hours) and the delayed therapeutic onset (weeks) provided critical evidence that antidepressant efficacy involved complex neuroadaptive processes rather than simple neurotransmitter availability [5] [6].

Patent Landscapes and Intellectual Property Milestones in Noradrenergic Modulation

The development of zimelidine and its active metabolite nomelidine occurred against a backdrop of intense competition in antidepressant intellectual property. Astra AB secured fundamental patents covering zimelidine's chemical structure (SE355842, 1971) and its medical applications, establishing the first proprietary claim to selective serotonin reuptake inhibition as a therapeutic mechanism [8]. These foundational patents created broad protection that encompassed zimelidine's metabolites, including nomelidine, though explicit claims specifically directed to nomelidine appeared later as its pharmacological significance became evident.

The intellectual property strategy surrounding zimelidine/nomelidine reflected a transition toward mechanism-based drug development in psychopharmacology. Patent applications emphasized zimelidine's "novel and advantageous properties" specifically attributed to its selective effect on serotonin reuptake, distinguishing it from non-selective tricyclic antidepressants [8]. This mechanism-focused claiming strategy represented a departure from previous patents that primarily claimed chemical structures without detailed pharmacological characterization. The approach established an important precedent for subsequent SSRI patents, where specific mechanism of action became a central element of patentability.

Table 3: Timeline of Key Intellectual Property Events Related to Nomelidine

YearEventSignificance
1971Synthesis of zimelidine at AstraPrimary compound patent filed (SE355842)
1976Identification of active metaboliteExpansion of patent coverage to metabolites
1978-1980Clinical trials demonstrating efficacyMethod-of-use patents for depression treatment
1982Market approval (Zelmid®)First SSRI launched commercially
1983Market withdrawalPatent portfolio devalued despite scientific contributions

The commercial trajectory of nomelidine-containing preparations was dramatically altered when zimelidine (marketed as Zelmid®) was withdrawn in 1983 due to rare but serious neurological adverse effects (Guillain-Barré syndrome), ending the first chapter of SSRI therapeutics [8]. This withdrawal occurred despite promising early clinical data showing that zimelidine/nomelidine produced antidepressant efficacy comparable to tricyclics with significantly reduced anticholinergic effects [10]. The abrupt termination of zimelidine development effectively halted further commercial exploitation of nomelidine-specific intellectual property, though the scientific insights gained from nomelidine pharmacology continued to influence subsequent antidepressant development.

The intellectual property landscape surrounding nomelidine illustrates the complex interplay between scientific innovation and commercial decision-making in pharmaceutical development. While corporate priorities shifted away from nomelidine following zimelidine's withdrawal, the scientific understanding gained through its study—particularly regarding structure-activity relationships for serotonin transporter inhibition—became foundational knowledge that informed the development of safer SSRIs. Pharmaceutical companies that subsequently entered the SSRI market, including Eli Lilly (fluoxetine) and Pfizer (sertraline), implicitly built upon the mechanistic validation provided by nomelidine research, though without direct intellectual property connection to the original compound [5].

Properties

CAS Number

60324-59-6

Product Name

Nomelidine

IUPAC Name

(Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine

Molecular Formula

C15H15BrN2

Molecular Weight

303.20 g/mol

InChI

InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8-

InChI Key

AZFZKANGXPSDEA-NVNXTCNLSA-N

SMILES

CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Solubility

Soluble in DMSO

Synonyms

3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate
cholesterol-3-glucose
CPP 199
norzimeldine
norzimelidine
norzimelidine dihydrochloride
norzimelidine dihydrochloride, (Z)-isomer
norzimelidine fumarate (1:1)
norzimelidine maleate (1:1)
norzimelidine monohydrochloride
norzimelidine, (E)-isomer
norzimelidine, (Z)-isome

Canonical SMILES

CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Isomeric SMILES

CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.